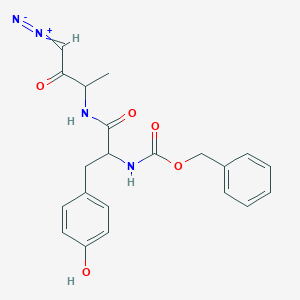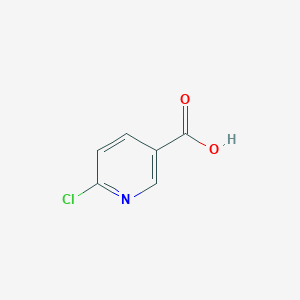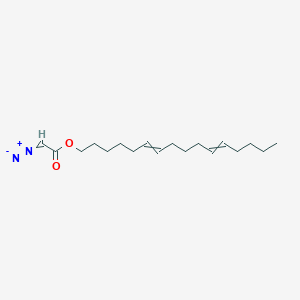
Hexadeca-6,11-dienyl 2-diazoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadeca-6,11-dienyl 2-diazoacetate, also known as HDA, is a synthetic compound that has been extensively studied for its potential applications in chemical synthesis and biological research. HDA is a diazo compound that is commonly used as a reagent in organic chemistry, particularly in the synthesis of alkenes and cyclopropanes. In addition, HDA has been shown to have a range of biological activities, including anticancer and antimicrobial properties.
作用机制
The mechanism of action of Hexadeca-6,11-dienyl 2-diazoacetate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. Hexadeca-6,11-dienyl 2-diazoacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one mechanism by which it exerts its anticancer effects. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to inhibit the growth of bacteria and fungi, possibly by disrupting cell membrane function.
生化和生理效应
Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Hexadeca-6,11-dienyl 2-diazoacetate can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in lipid metabolism. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments is its versatility as a reagent in organic chemistry. Hexadeca-6,11-dienyl 2-diazoacetate can be used to synthesize a wide range of compounds, including alkenes and cyclopropanes, which makes it a valuable tool for chemical synthesis. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biological activities, which makes it a potential candidate for the development of new drugs.
However, there are also limitations to using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. In addition, Hexadeca-6,11-dienyl 2-diazoacetate is a reactive compound that can be difficult to handle, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on Hexadeca-6,11-dienyl 2-diazoacetate. One area of interest is the development of new anticancer drugs based on Hexadeca-6,11-dienyl 2-diazoacetate. Researchers could investigate the structure-activity relationship of Hexadeca-6,11-dienyl 2-diazoacetate and related compounds to identify new compounds with improved anticancer activity. In addition, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a treatment for bacterial and fungal infections, particularly those caused by antibiotic-resistant strains.
Another potential future direction is the development of new synthetic methods for Hexadeca-6,11-dienyl 2-diazoacetate and related compounds. Researchers could investigate new reaction pathways or catalysts that could improve the efficiency and selectivity of Hexadeca-6,11-dienyl 2-diazoacetate synthesis. Finally, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a tool for chemical biology research. Hexadeca-6,11-dienyl 2-diazoacetate could be used to selectively modify biomolecules in cells or to probe the function of enzymes involved in lipid metabolism.
合成方法
Hexadeca-6,11-dienyl 2-diazoacetate can be synthesized through a multistep process involving the reaction of hexadecadiene with diazomethane. The first step involves the preparation of hexadecadiene through the reaction of 1-bromo-2-hexadecene with magnesium. The resulting Grignard reagent is then reacted with ethyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is treated with diazomethane to form Hexadeca-6,11-dienyl 2-diazoacetate.
科学研究应用
Hexadeca-6,11-dienyl 2-diazoacetate has been widely used as a reagent in organic chemistry for the synthesis of alkenes and cyclopropanes. It has also been shown to have a range of biological activities, including anticancer and antimicrobial properties. Hexadeca-6,11-dienyl 2-diazoacetate has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
114318-33-1 |
|---|---|
产品名称 |
Hexadeca-6,11-dienyl 2-diazoacetate |
分子式 |
C18H30N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
hexadeca-6,11-dienyl 2-diazoacetate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3 |
InChI 键 |
VOIKYOXLNYIWHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
规范 SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
同义词 |
6,11-hexadecadienyl diazoacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




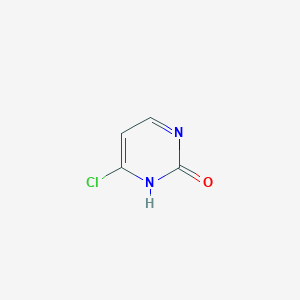
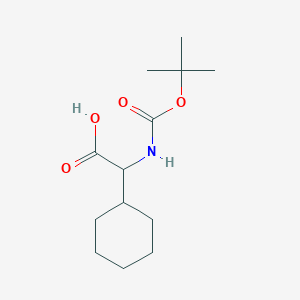
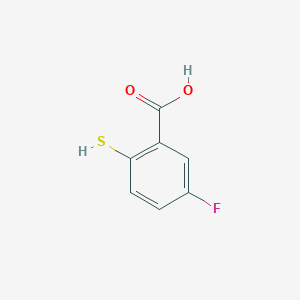
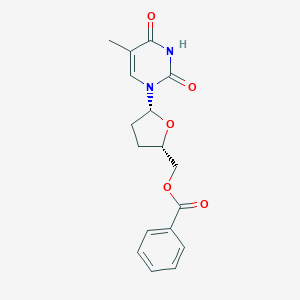
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
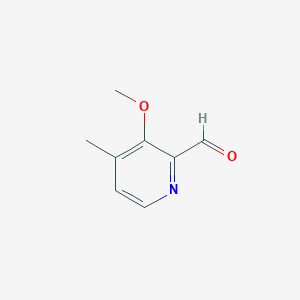
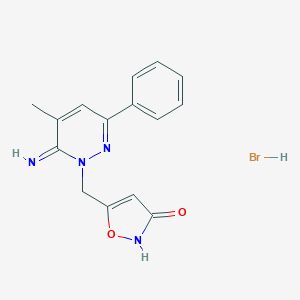
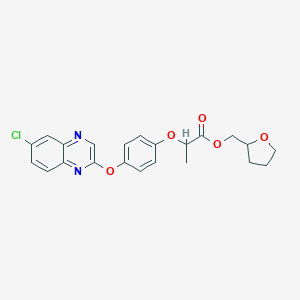
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
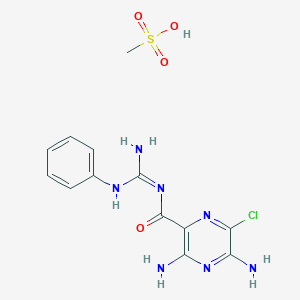
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
